molecular formula C15H15N3O4 B2734969 ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate CAS No. 1040661-15-1

ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate

Cat. No.: B2734969
CAS No.: 1040661-15-1
M. Wt: 301.302
InChI Key: AGPYFBLFNUXLLL-UHFFFAOYSA-N
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Description

ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate is a fascinating chemical compound utilized in diverse scientific research. Its unique structure and properties make it invaluable for studying medicinal chemistry, drug synthesis, and biological activity modulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate typically involves the reaction of 4-aminobenzoic acid with 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate include:

  • Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Uniqueness

What sets this compound apart is its unique structure, which combines a pyridazine ring with a benzoate ester. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O4C_{15}H_{15}N_{3}O_{4} with a molecular weight of approximately 301.30 g/mol. The compound features a dihydropyridazine core, an amido group, and an ethyl benzoate moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC15H15N3O4C_{15}H_{15}N_{3}O_{4}
Molecular Weight301.30 g/mol
StructureStructure

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways. For instance, studies suggest it may interact with kinases and proteases, modulating their activity and impacting cellular signaling pathways .
  • Receptor Binding : Preliminary investigations indicate that this compound could bind to various receptors, influencing physiological responses associated with inflammation and cancer progression.
  • Antimicrobial Activity : In vitro studies have demonstrated that derivatives of similar compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Properties

This compound has been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This activity positions it as a candidate for further development in treating inflammatory diseases .

Study on Antimicrobial Activity

In a recent study, derivatives similar to this compound were synthesized and tested for antimicrobial efficacy. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 50 μg/ml against selected bacterial strains . This highlights the potential for developing new antimicrobial agents based on the compound's structure.

Study on Cancer Cell Lines

A study focusing on the anticancer effects of this compound revealed that it significantly reduced the viability of MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Properties

IUPAC Name

ethyl 4-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-3-22-15(21)10-4-6-11(7-5-10)16-14(20)12-8-9-13(19)18(2)17-12/h4-9H,3H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPYFBLFNUXLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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